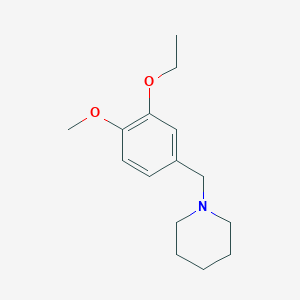
N-(3-methylphenyl)-2-pyridinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-pyridinecarbothioamide, also known as 3-Methylpyridine-2-carbothioamide, is a chemical compound with potential biological applications. It belongs to the class of pyridine derivatives and has a molecular formula of C12H12N2S.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-2-pyridinecarbothioamide is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of oxidative stress.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-pyridinecarbothioamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to induce apoptosis in cancer cells and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methylphenyl)-2-pyridinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which hinders its clinical development.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methylphenyl)-2-pyridinecarbothioamide. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to explore its potential as an antimicrobial agent. Additionally, future studies could focus on the development of more efficient synthesis methods to improve its availability for research purposes.
Conclusion:
In conclusion, N-(3-methylphenyl)-2-pyridinecarbothioamide is a promising chemical compound with potential biological applications. Its synthesis method is reliable and efficient, and it has been extensively studied for its anti-inflammatory, antioxidant, and antitumor properties. Further research is needed to fully understand its mechanism of action and explore its potential as an antimicrobial agent. Overall, N-(3-methylphenyl)-2-pyridinecarbothioamide has the potential to be a valuable therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-2-pyridinecarbothioamide can be achieved by reacting 3-methylpyridine-2-amine with carbon disulfide in the presence of a base. The resulting product is then further reacted with an alkyl halide to yield the final product. The synthesis method has been reported in several research articles and is considered a reliable and efficient process.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-2-pyridinecarbothioamide has been extensively studied for its potential biological applications. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUXHAPDFSIUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355353 |
Source


|
| Record name | 2-Pyridinecarbothioamide, N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarbothioamide, N-(3-methylphenyl)- | |
CAS RN |
33262-64-5 |
Source


|
| Record name | 2-Pyridinecarbothioamide, N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)



![N-(3-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5778532.png)

![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)